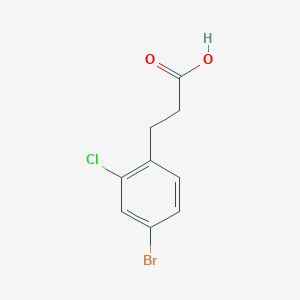

3-(4-Bromo-2-chlorophenyl)propanoic acid

Descripción

Substituted propanoic acids are a broad class of organic compounds characterized by a three-carbon carboxylic acid backbone with various functional groups attached. Their structural versatility makes them valuable building blocks in organic synthesis and key pharmacophores in medicinal chemistry. The presence, position, and nature of the substituents on the propanoic acid chain or an associated aromatic ring can dramatically influence the molecule's physical, chemical, and biological properties.

Halogenated phenylpropanoic acids are a significant subclass of substituted propanoic acids, distinguished by the presence of one or more halogen atoms on the phenyl ring. The incorporation of halogens such as bromine and chlorine is a common strategy in drug design and the synthesis of complex organic molecules. researchgate.net These halogens can alter the electronic properties of the aromatic ring, influence the acidity of the carboxylic acid group, and enhance the lipophilicity of the molecule, which can in turn affect its biological activity and pharmacokinetic profile. mdpi.com

In organic synthesis, the halogen atoms on the phenyl ring serve as versatile handles for further chemical transformations. acs.org They can participate in a variety of cross-coupling reactions, allowing for the construction of more complex molecular architectures. acs.org This makes halogenated phenylpropanoic acids valuable intermediates in the synthesis of agrochemicals, materials, and pharmaceuticals. researchgate.net

From a medicinal chemistry perspective, arylpropanoic acid derivatives are a well-established and important class of non-steroidal anti-inflammatory drugs (NSAIDs). humanjournals.com Ibuprofen is a classic example of this class of compounds. The carboxylic acid moiety is often crucial for the anti-inflammatory activity of these molecules. humanjournals.com The specific halogenation pattern on the phenyl ring can modulate the potency and selectivity of these compounds for their biological targets. mdpi.com

The study of aryl-substituted carboxylic acids has a rich history intertwined with the development of organic synthesis and medicinal chemistry. Early research in the 19th and 20th centuries focused on the fundamental reactions and properties of these compounds. A significant milestone in the synthesis of halogenated organic compounds was the Hunsdiecker–Borodin reaction, first reported by Alexander Borodin in 1861, which involves the decarboxylative halogenation of the silver salts of carboxylic acids. nih.gov

The discovery of the anti-inflammatory properties of aspirin, an acetylated derivative of salicylic (B10762653) acid (an aromatic carboxylic acid), spurred extensive research into other aryl-substituted carboxylic acids as potential therapeutic agents. This led to the development of the "profens," a major class of NSAIDs that are derivatives of arylpropanoic acid. humanjournals.com

In recent decades, advancements in synthetic methodologies, particularly in cross-coupling reactions, have greatly expanded the ability of chemists to synthesize a vast array of specifically substituted aryl carboxylic acids. acs.org This has enabled more systematic investigations into structure-activity relationships and the development of compounds with highly tailored properties for various applications, from medicine to materials science.

Chemical Profile of 3-(4-Bromo-2-chlorophenyl)propanoic acid

While detailed research findings on the specific synthesis, spectroscopic characterization, and applications of this compound are not extensively documented in publicly available scientific literature, its fundamental chemical properties can be established.

| Property | Value | Source |

| IUPAC Name | This compound | sigmaaldrich.com |

| CAS Number | 1261725-56-7 | sigmaaldrich.com |

| Molecular Formula | C₉H₈BrClO₂ | chemscene.com |

| Molecular Weight | 263.52 g/mol | sigmaaldrich.com |

| InChI Key | VCIKFHHUZOYOQF-UHFFFAOYSA-N | sigmaaldrich.com |

| Physical Form | Powder or crystals | sigmaaldrich.com |

| Purity | Typically >97% | sigmaaldrich.com |

| Storage | Sealed in dry, room temperature conditions | sigmaaldrich.com |

Synthesis of Halogenated Phenylpropanoic Acids

Another general method for the synthesis of 3-arylpropanoic acids is the hydrogenation of the corresponding cinnamic acid derivative. For example, 3-(4-chlorophenyl)propanoic acid has been synthesized by the hydrogenation of 4-chlorocinnamic acid using a palladium catalyst. chemicalbook.com A plausible, though not explicitly documented, route to this compound could therefore involve the catalytic hydrogenation of 3-(4-Bromo-2-chlorophenyl)propenoic acid.

Potential Research Applications

Given the established biological activities of other halogenated phenylpropanoic acids, it is reasonable to infer potential areas of research for this compound. Arylpropanoic acid derivatives are known to possess a wide range of biological activities, including anti-inflammatory, analgesic, antibacterial, anticonvulsant, and anticancer properties. humanjournals.com

The specific substitution pattern of a bromine atom at the 4-position and a chlorine atom at the 2-position of the phenyl ring would likely confer distinct electronic and steric properties to the molecule. These properties could influence its interaction with biological targets, making it a candidate for screening in various pharmacological assays. For instance, derivatives of N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine have been synthesized and evaluated for their antimicrobial and antioxidant activities. mdpi.com This suggests that the bromo- and chloro-substituted phenyl moiety could be a valuable component in the design of new bioactive compounds.

Structure

3D Structure

Propiedades

IUPAC Name |

3-(4-bromo-2-chlorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCIKFHHUZOYOQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3 4 Bromo 2 Chlorophenyl Propanoic Acid

Established Synthetic Routes to 3-(4-Bromo-2-chlorophenyl)propanoic acid

Established synthetic pathways to this compound often leverage well-known reactions, focusing on the introduction of the halogen substituents onto a pre-existing phenylpropanoic acid scaffold.

Bromination Strategies of Precursor Propanoic Acid Analogues

A primary and straightforward approach to the synthesis of this compound is the direct bromination of 3-(2-chlorophenyl)propanoic acid. This electrophilic aromatic substitution reaction aims to introduce a bromine atom onto the phenyl ring. The directing effects of the substituents already present on the aromatic ring are crucial in determining the position of the incoming bromine atom.

The chloro group at the C2 position is an ortho-, para-director. However, the ortho position (C6) is sterically hindered by the adjacent propanoic acid side chain. The other ortho position (C3) is already substituted by the propanoic acid chain itself. Therefore, the bromine atom is predominantly directed to the para position (C4) relative to the chloro group.

Key reagents for this transformation typically include elemental bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). The reaction is generally carried out in a suitable solvent that can withstand the corrosive nature of the reagents.

Table 1: Bromination of 3-(2-chlorophenyl)propanoic acid

| Reactant | Reagent | Catalyst | Product |

| 3-(2-chlorophenyl)propanoic acid | Bromine (Br₂) | Iron(III) bromide (FeBr₃) | This compound |

Role of Catalysis and Reaction Conditions in Synthesis

The success of the bromination strategy is highly dependent on the choice of catalyst and the meticulous control of reaction conditions. The catalyst plays a pivotal role in polarizing the bromine molecule, making it a more potent electrophile to attack the electron-rich aromatic ring.

The reaction temperature is a critical parameter that needs to be carefully monitored to prevent side reactions, such as polybromination or degradation of the starting material. The reaction is often performed at or below room temperature to ensure regioselectivity and maximize the yield of the desired product. The choice of solvent is also important; inert solvents such as dichloromethane (B109758) or carbon tetrachloride are commonly used.

Novel Synthetic Approaches and Route Optimization for Enhanced Yield and Purity

To overcome some of the limitations of direct bromination, such as the formation of isomeric impurities, novel multi-step synthetic routes have been developed. These approaches often offer better control over the regiochemistry and can be optimized for higher yields and purity.

Multi-Step Synthesis from Substituted Benzyl (B1604629) Halide Derivatives

A robust and versatile method for the synthesis of 3-(substituted-phenyl)propanoic acids involves the use of a substituted benzyl halide as a starting material. google.com For the synthesis of this compound, a suitable starting material would be 4-bromo-2-chlorobenzyl halide (e.g., bromide or chloride).

This multi-step synthesis typically proceeds via the following key steps:

Malonic Ester Synthesis: The 4-bromo-2-chlorobenzyl halide is reacted with a malonic ester, such as diethyl malonate, in the presence of a base like sodium ethoxide. This results in the formation of a substituted malonic ester.

Hydrolysis and Decarboxylation: The resulting diester is then subjected to hydrolysis, typically using a strong base like sodium hydroxide, followed by acidification. Upon heating, the intermediate malonic acid derivative undergoes decarboxylation to yield the final product, this compound.

This method provides excellent control over the substitution pattern on the aromatic ring, as the starting benzyl halide already possesses the desired arrangement of the bromo and chloro groups.

Table 2: Multi-step Synthesis from 4-Bromo-2-chlorobenzyl bromide

| Step | Starting Material | Reagents | Intermediate/Product |

| 1 | 4-Bromo-2-chlorobenzyl bromide | Diethyl malonate, Sodium ethoxide | Diethyl (4-bromo-2-chlorobenzyl)malonate |

| 2 | Diethyl (4-bromo-2-chlorobenzyl)malonate | 1. NaOH (aq), 2. H₃O⁺, 3. Heat | This compound |

Considerations for Scalable Industrial Production Methodologies

For the large-scale industrial production of this compound, several factors must be taken into account to ensure a safe, efficient, and cost-effective process. google.com Drawing parallels from the industrial synthesis of structurally similar compounds like 3-(2-bromophenyl)propionic acid, a one-pot synthesis approach is often preferred. google.com

This could involve starting from 4-bromo-2-chlorobenzaldehyde. google.com The aldehyde can undergo a series of reactions in a single vessel, including condensation with a suitable reagent like isopropylidene malonate in a formic acid-triethylamine system, followed by reduction, hydrolysis, and decarboxylation. google.com This "one-pot" strategy minimizes the need for isolating and purifying intermediates, which can significantly reduce production time and costs.

Key considerations for industrial scale-up include:

Raw Material Costs and Availability: The cost and accessibility of the starting materials are paramount.

Process Safety: The use of hazardous reagents and the management of exothermic reactions require robust safety protocols.

Waste Management: The environmental impact of the process must be minimized through efficient waste treatment and solvent recycling.

Purification: Developing an efficient and scalable purification method, such as recrystallization, is crucial for obtaining the final product with high purity.

Stereoselective Synthesis Approaches for Chiral Analogues

While this compound itself is achiral, the synthesis of chiral analogues, where a substituent is introduced at the α- or β-position of the propanoic acid side chain, is of significant interest in medicinal chemistry. Stereoselective synthesis aims to produce a single enantiomer of a chiral molecule, which is often crucial for its biological activity.

For the synthesis of chiral derivatives, several strategies can be employed. One common approach is the use of a chiral auxiliary. This involves attaching a chiral molecule to the propanoic acid precursor, which then directs the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the enantiomerically enriched product.

Another approach is asymmetric catalysis, where a chiral catalyst is used to favor the formation of one enantiomer over the other. For instance, the asymmetric hydrogenation of a corresponding unsaturated precursor using a chiral rhodium or ruthenium catalyst can lead to the formation of a specific enantiomer of the substituted propanoic acid.

While specific examples for the stereoselective synthesis of chiral analogues of this compound are not extensively documented in publicly available literature, the principles of asymmetric synthesis established for similar phenylpropanoic acid derivatives would be applicable.

Chemical Reactivity and Transformation Studies of 3 4 Bromo 2 Chlorophenyl Propanoic Acid

Nucleophilic Substitution Reactions at Halogenated Centers

The halogenated benzene ring of 3-(4-bromo-2-chlorophenyl)propanoic acid is a key site for synthetic modification. While aryl halides are generally resistant to classical nucleophilic aromatic substitution (SNAr) unless activated by strong electron-withdrawing groups, modern transition-metal-catalyzed cross-coupling reactions provide powerful methods for functionalization.

The replacement of bromine on the aromatic ring of substrates like this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. wikipedia.orglibretexts.org The generally accepted mechanism for this transformation involves a catalytic cycle that begins with the oxidative addition of the aryl bromide to a palladium(0) complex. wikipedia.org This step is typically the rate-determining step and is significantly more facile for aryl bromides than for aryl chlorides, establishing a basis for selective substitution.

The catalytic cycle proceeds as follows:

Oxidative Addition : A Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide, forming a Pd(II) intermediate.

Amine Coordination and Deprotonation : The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

Reductive Elimination : The final step is the reductive elimination of the C-N bond, which forms the desired arylamine product and regenerates the Pd(0) catalyst, allowing the cycle to continue. wikipedia.org

The higher reactivity of the C-Br bond compared to the C-Cl bond in the oxidative addition step is the key to selectivity. This difference in reactivity allows for the selective replacement of the bromine atom while leaving the chlorine atom intact on the aromatic ring.

The selective reactivity of the bromine atom facilitates the synthesis of a wide array of functionalized derivatives. The Buchwald-Hartwig amination, in particular, enables the coupling of various primary and secondary amines with the aryl bromide. mit.eduacs.orgnih.gov This reaction is highly versatile, employing a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized phosphine ligand (e.g., BINAP, XPhos) in the presence of a base (e.g., NaOt-Bu, K₂CO₃). nih.govacsgcipr.org

By reacting this compound with different amines under these conditions, a library of 3-(4-amino-2-chlorophenyl)propanoic acid derivatives can be synthesized. This strategic functionalization at the C4 position opens pathways to novel compounds with potential applications in materials science and medicinal chemistry.

| Entry | Amine Nucleophile | Typical Catalyst System | Product | Selectivity |

|---|---|---|---|---|

| 1 | Aniline | Pd(OAc)₂ / XPhos, NaOt-Bu | 3-(2-Chloro-4-(phenylamino)phenyl)propanoic acid | Selective for C-Br substitution |

| 2 | Morpholine | Pd₂(dba)₃ / BINAP, K₂CO₃ | 3-(2-Chloro-4-morpholinophenyl)propanoic acid | Selective for C-Br substitution |

| 3 | n-Butylamine | Pd(OAc)₂ / RuPhos, K₃PO₄ | 3-(4-(Butylamino)-2-chlorophenyl)propanoic acid | Selective for C-Br substitution |

| 4 | Ammonia (equivalent) | Pd(OAc)₂ / KPhos, KOH (aq) | 3-(4-Amino-2-chlorophenyl)propanoic acid | Selective for C-Br substitution |

Oxidative and Reductive Transformations

The carboxylic acid moiety and the halogen substituents offer sites for oxidative and reductive modifications. The selectivity of these transformations is crucial for achieving desired chemical outcomes.

The carboxylic acid group is at a high oxidation state and is generally resistant to further oxidation under mild conditions. Strong oxidative conditions that could potentially affect the carboxyl group, such as ozonolysis or treatment with permanganate at high temperatures, would likely lead to the degradation and cleavage of the aromatic ring itself, resulting in a mixture of smaller, highly oxidized fragments. organic-chemistry.org A more synthetically useful transformation involving the carboxyl group is oxidative decarboxylation, such as the Hunsdiecker reaction, where the carboxylic acid is converted to its silver salt and then treated with bromine to yield an aryl bromide with one less carbon. libretexts.org However, this is not a controlled oxidation of the existing moiety but rather a complete removal and replacement.

The reduction of this compound presents opportunities for selective transformations. The different functional groups—aryl bromide, aryl chloride, and carboxylic acid—exhibit distinct reactivities toward various reducing agents.

Selective Dehalogenation : Catalytic hydrogenation is a powerful method for selective dehalogenation. The carbon-bromine bond is significantly more susceptible to hydrogenolysis than the carbon-chlorine bond. organic-chemistry.orgresearchwithrutgers.com Using a palladium-on-carbon (Pd/C) catalyst with hydrogen gas (H₂) or a transfer hydrogenation source like sodium hypophosphite, it is possible to selectively remove the bromine atom, yielding 3-(2-chlorophenyl)propanoic acid. organic-chemistry.orgresearchgate.net This selectivity allows for the retention of the chlorine substituent and the carboxylic acid group. organic-chemistry.org

Reduction of the Carboxylic Acid : The reduction of the carboxylic acid group to a primary alcohol requires a strong reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane (BH₃). chemguide.co.ukbritannica.com These potent reagents, however, would also reduce both the aryl bromide and aryl chloride, leading to the fully dehalogenated product, 3-phenylpropan-1-ol. Sodium borohydride (NaBH₄) is not strong enough to reduce the carboxylic acid. libretexts.org

This differential reactivity allows for a controlled, stepwise reduction strategy to access various derivatives.

| Entry | Reagent and Conditions | Functional Group Reduced | Major Product |

|---|---|---|---|

| 1 | H₂, Pd/C, Room Temperature | Aryl Bromide | 3-(2-Chlorophenyl)propanoic acid |

| 2 | LiAlH₄, then H₃O⁺ | Carboxylic Acid, Aryl Bromide, Aryl Chloride | 3-Phenylpropan-1-ol |

| 3 | NaBH₄ | No reaction | This compound |

Cyclization Reactions of Related Arylpropanoic Acid Precursors

Intramolecular Friedel-Crafts acylation is a classic method for forming cyclic ketones from aryl-substituted carboxylic acid precursors. masterorganicchemistry.com For a molecule like 3-phenylpropanoic acid, treatment with a strong acid catalyst such as polyphosphoric acid (PPA) or sulfuric acid (H₂SO₄) leads to the formation of an acylium ion intermediate, which then attacks the aromatic ring to form a new six-membered ring, yielding α-tetralone. masterorganicchemistry.com

In the case of this compound, several factors would influence this cyclization:

Electronic Effects : Both bromine and chlorine are deactivating groups for electrophilic aromatic substitution, making the aromatic ring less nucleophilic and the cyclization reaction more difficult to achieve.

Steric Effects : The chlorine atom is in an ortho position to the propanoic acid side chain. This steric hindrance would likely disfavor or prevent the acylium ion from attacking the C6 position of the ring, which is the typical site of cyclization for 3-phenylpropanoic acids.

Directing Effects : Halogens are ortho, para-directors. The only available position for cyclization is ortho to the propanoic acid chain (C2 or C6). The C2 position is blocked by chlorine. The C6 position is ortho to the side chain and meta to both halogens.

Given these factors, the direct intramolecular Friedel-Crafts acylation of this compound would be challenging and likely proceed with low yield, if at all. The significant steric hindrance from the ortho-chloro substituent and the electronic deactivation of the ring are major impediments to this transformation. youtube.com

Intramolecular Cyclization to Form Indanone Frameworks

The synthesis of indanones via the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids is a well-established and powerful method for constructing this important bicyclic ketone structure. wikipedia.orgrsc.org In the case of this compound, this reaction is expected to proceed via an electrophilic aromatic substitution mechanism to yield 7-bromo-5-chloro-1-indanone. The reaction involves the formation of an acylium ion intermediate from the carboxylic acid, which then attacks the aromatic ring to form the new five-membered ring.

The position of the cyclization is directed by the activating and directing effects of the substituents on the aromatic ring. The chloro and bromo substituents are deactivating towards electrophilic aromatic substitution, but are ortho-, para-directing. In this specific substrate, the cyclization is anticipated to occur at the position ortho to the chloro group and meta to the bromo group, leading to the formation of 7-bromo-5-chloro-1-indanone. This regioselectivity is governed by the steric hindrance and electronic effects of the halogen substituents.

The general transformation can be represented as follows:

Figure 1: Proposed intramolecular cyclization of this compound to 7-bromo-5-chloro-1-indanone.

Exploration of Reaction Parameters Influencing Cyclization Outcomes

The success and efficiency of the intramolecular Friedel-Crafts acylation are highly dependent on the choice of reaction conditions, including the cyclizing agent, solvent, and temperature. A variety of strong acids and Lewis acids are known to promote this transformation, each with its own advantages and limitations.

Commonly employed cyclizing agents for such transformations include:

Polyphosphoric acid (PPA): A viscous and strong dehydrating agent that can effectively promote the cyclization of 3-arylpropanoic acids. masterorganicchemistry.com

Methanesulfonic acid (MSA): A strong, non-oxidizing acid that is often used as a solvent and catalyst for Friedel-Crafts reactions. masterorganicchemistry.com

Aluminum chloride (AlCl₃): A powerful Lewis acid catalyst that can be used in stoichiometric amounts to facilitate the formation of the acylium ion from the corresponding acyl chloride. rsc.org

Eaton's Reagent (P₂O₅ in MsOH): A highly effective dehydrating agent for intramolecular acylations.

The choice of reagent can significantly impact the yield and purity of the resulting indanone. For substrates with deactivating groups, such as the bromo and chloro substituents in this compound, more forcing conditions (e.g., higher temperatures, stronger acids) may be required to achieve efficient cyclization.

Below is a table summarizing typical conditions used for the intramolecular cyclization of various substituted 3-phenylpropanoic acids to their corresponding indanones, which can serve as a guide for the transformation of this compound.

| Starting Material | Cyclizing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| 3-(3-Bromophenyl)propanoic acid | Chlorosulfonic acid | - | - | - | chemicalbook.com |

| 3-(2-Bromophenyl)propanoic acid | n-BuLi | - | -100 | 76 | beilstein-journals.org |

| 3-Phenylpropanoic acid | 20% Sulfuric acid | - | 140 | 27 | beilstein-journals.org |

| 3-Arylpropanoic acids | Tb(OTf)₃ | - | 250 | up to 74 | beilstein-journals.org |

| 3-Chlorophenylpropionic acid | Zinc chloride | Methylene chloride | -10 to 80 | - | google.com |

This table is interactive. You can sort the data by clicking on the column headers.

Cross-Coupling Reactions and Functional Group Interconversions

The presence of two distinct halogen atoms, bromine and chlorine, on the aromatic ring of this compound and its cyclized product, 7-bromo-5-chloro-1-indanone, opens up avenues for a variety of cross-coupling reactions and functional group interconversions. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are particularly powerful tools for the selective functionalization of aryl halides. The differential reactivity of the C-Br and C-Cl bonds can potentially allow for regioselective cross-coupling. In general, the C-Br bond is more reactive than the C-Cl bond in typical palladium-catalyzed cross-coupling reactions. This difference in reactivity can be exploited to selectively introduce a substituent at the 7-position of the indanone ring, leaving the chloro group at the 5-position intact for subsequent transformations.

For example, a regioselective Suzuki-Miyaura coupling could be envisioned where an arylboronic acid is coupled at the C-Br bond of 7-bromo-5-chloro-1-indanone under carefully controlled conditions.

Figure 2: Hypothetical regioselective Suzuki-Miyaura coupling of 7-bromo-5-chloro-1-indanone.

The choice of catalyst, ligand, base, and solvent are crucial in controlling the regioselectivity and efficiency of such reactions. For instance, ligands with specific steric and electronic properties can favor the oxidative addition of the palladium catalyst to the C-Br bond over the C-Cl bond.

The following table provides examples of palladium-catalyzed cross-coupling reactions on substrates containing both bromo and chloro substituents, illustrating the potential for regioselective functionalization.

| Substrate | Coupling Partner | Catalyst/Ligand | Product | Regioselectivity | Reference |

| 3,5-Dibromo-2-pyrone | Arylboronic acid | Pd(PPh₃)₄ | 3-Aryl-5-bromo-2-pyrone | Selective at C3 | researchgate.net |

| 2-Bromo-5-chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ | 2-Phenyl-5-chloropyridine | Selective at C-Br | (General knowledge) |

| 1-Bromo-4-chlorobenzene | Styrene | Pd(OAc)₂/P(o-tol)₃ | 4-Chloro-stilbene | Selective at C-Br | (General knowledge) |

This table is interactive. You can sort the data by clicking on the column headers.

Beyond cross-coupling, the halogen atoms can also be subjected to other functional group interconversions, such as nucleophilic aromatic substitution (under specific conditions), reduction, or conversion to organometallic reagents, further expanding the synthetic utility of this compound and its derivatives.

Derivatization and Analog Synthesis of 3 4 Bromo 2 Chlorophenyl Propanoic Acid for Academic Investigation

Design and Synthesis of Functionalized Derivatives of 3-(4-Bromo-2-chlorophenyl)propanoic acid

The synthesis of functionalized derivatives from the parent compound can be systematically approached by modifying either the propanoic acid side chain or the substituents on the phenyl ring. These modifications are crucial for exploring the chemical space around the core structure and understanding the impact of different functional groups on molecular properties.

The carboxylic acid group of the propanoic acid side chain is a prime target for chemical modification to produce a variety of functional derivatives, including esters, amides, and hydrazides.

Esterification: The synthesis of esters is a common strategy to modify the polarity and steric properties of the carboxylic acid. This can be achieved by reacting this compound with various alcohols under acidic conditions (e.g., using a catalytic amount of sulfuric acid) or via coupling agents.

Amidation: Amide derivatives can be synthesized by first converting the carboxylic acid to a more reactive acyl chloride, typically using thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with a primary or secondary amine. This approach allows for the introduction of a wide array of substituents. For instance, coupling with amino acids like L-valine can yield N-acyl-α-amino acid derivatives. mdpi.com

Hydrazide and Hydrazone Synthesis: Hydrazinolysis of the corresponding ester (e.g., the methyl or ethyl ester) with hydrazine (B178648) hydrate (B1144303) can produce the hydrazide derivative. nih.gov This hydrazide can then serve as a key intermediate for synthesizing hydrazones by condensation with various aromatic or heterocyclic aldehydes. nih.gov

Table 1: Examples of Propanoic Acid Side Chain Modifications

| Derivative Type | General Reaction | Potential Reagents |

|---|---|---|

| Ester | Carboxylic Acid + Alcohol | Methanol, Ethanol, Isopropanol (with acid catalyst) |

| Amide | Carboxylic Acid → Acyl Chloride → + Amine | Thionyl Chloride, Primary/Secondary Amines, Amino Acids |

| Hydrazide | Ester + Hydrazine Hydrate | Hydrazine Hydrate |

Research into N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, for example, involved replacing a chlorine atom with a more lipophilic bromine atom to increase the lipophilic character while maintaining the substituent's electronic effects. mdpi.com This highlights a common strategy where halogen substitution is used to fine-tune molecular properties. The choice of halogen (e.g., fluorine, chlorine, bromine) and its position on the ring can alter intramolecular and intermolecular interactions, crystal packing, and molecular conformation. acs.org For instance, theoretical studies on adamantane–thiourea derivatives showed that bromo and chloro substituents influenced the compound to adopt an anti-anti conformation, whereas a fluoro derivative exhibited an anti-syn conformation. acs.org Such conformational changes can be critical in biological or material science investigations.

Comparative Studies with Structurally Related Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally related compounds. These studies involve analyzing how electronic effects from different substituents influence reactivity and exploring the properties of isomers and homologues.

The Hammett equation provides a quantitative measure of these electronic effects through substituent constants (σ). nih.gov Electron-withdrawing groups have positive σ values, while electron-donating groups have negative values. nih.goved.ac.uk These parameters can be correlated with reaction rates and equilibrium constants to predict the reactivity of substituted aromatic compounds. For this compound, both the chlorine and bromine atoms contribute to the deactivation of the ring, influencing its susceptibility to further chemical reactions.

Table 2: Electronic Effects of Halogen Substituents on a Phenyl Ring

| Effect | Description | Impact on Reactivity |

|---|---|---|

| Inductive Effect | Withdrawal of electron density from the ring through the sigma bond due to high electronegativity. | Deactivates the ring, making it less nucleophilic. |

| Resonance Effect | Donation of lone-pair electron density into the ring through the pi system. | Activates the ortho and para positions relative to the meta position. |

The study of isomers and homologues is crucial for understanding how the spatial arrangement and chain length affect a molecule's properties.

Isomeric Analogues: Isomers of this compound would include compounds where the substituents have different positions on the phenyl ring (e.g., 3-(2-bromo-4-chlorophenyl)propanoic acid) or where the side chain is attached differently (e.g., 2-(4-bromo-2-chlorophenyl)propanoic acid). The synthesis of 2-(halogenated aryl) propanoic acids, for instance, has been achieved via photochemical transformation of α-chloropropiophenones. heteroletters.org Comparing the properties of these positional isomers can provide insight into steric hindrance and electronic effects related to substituent placement.

Homologous Analogues: Homologues would involve changing the length of the alkyl chain, such as in 4-(4-bromo-2-chlorophenyl)butanoic acid or (4-bromo-2-chlorophenyl)acetic acid. These variations alter the flexibility and distance between the aromatic ring and the carboxylic acid group, which can be critical in studies of molecular recognition and binding. Research on analogues of 3-(2-aminocarbonylphenyl)propanoic acid has demonstrated how modifications to side chains can impact biological activity and metabolic stability. nih.gov

Synthesis of Heterocyclic Conjugates and Prodrug Derivatives

Attaching heterocyclic moieties or designing prodrug forms of this compound are advanced strategies to modify its properties for specific research applications.

Heterocyclic Conjugates: The core structure can be conjugated with various heterocyclic rings. For example, the carboxylic acid functional group can be used as a handle to link to heterocyclic amines, or the phenyl ring could be modified to build a heterocyclic system. The synthesis of thiazole (B1198619) derivatives, for instance, has been achieved by reacting a thioureido-propanoic acid intermediate with phenacyl bromides. mdpi.com Similarly, triazole rings can be formed from hydrazide intermediates. nih.gov These conjugates are synthesized to explore novel chemical spaces and investigate interactions with biological systems or materials.

Prodrug Derivatives: A prodrug is an inactive or less active molecule that is converted into an active form within a biological system. science.gov For carboxylic acids like this compound, a common prodrug strategy is to mask the polar carboxylic acid group as an ester. researchgate.netnih.gov This increases lipophilicity, which can be useful in academic studies related to membrane permeability. These ester prodrugs are designed to be hydrolyzed back to the active carboxylic acid by enzymes like esterases. nih.gov Another approach is the synthesis of amino acid ester prodrugs, which can improve solubility and stability. nih.gov For example, a parent molecule can be reacted with N-Boc protected amino acids, followed by deprotection to yield the amino acid conjugate. nih.gov

Spectroscopic Characterization and Structural Elucidation Research of 3 4 Bromo 2 Chlorophenyl Propanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 3-(4-Bromo-2-chlorophenyl)propanoic acid, a combination of one-dimensional and two-dimensional NMR experiments is employed to unequivocally confirm its constitution.

Proton NMR (¹H NMR) Spectral Analysis

Proton NMR (¹H NMR) spectroscopy offers a detailed map of the hydrogen atoms within a molecule. The spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the aliphatic protons of the propanoic acid side chain. The chemical shifts (δ) are influenced by the electronic effects of the bromine and chlorine substituents on the phenyl ring.

The aromatic region is expected to show a complex splitting pattern due to the three adjacent protons on the substituted benzene ring. The proton at position 6 (adjacent to the chlorine atom) would likely appear as a doublet, coupled to the proton at position 5. The proton at position 3 (adjacent to the bromine atom) would also be expected to be a doublet, coupled to the proton at position 5. The proton at position 5, being coupled to both protons at positions 3 and 6, would theoretically appear as a doublet of doublets.

The propanoic acid side chain protons would present as two distinct multiplets. The two protons on the carbon adjacent to the aromatic ring (α-protons) and the two protons on the carbon adjacent to the carboxylic acid group (β-protons) would likely form a typical A2B2 system, appearing as two triplets, assuming free rotation. The acidic proton of the carboxylic acid group would appear as a broad singlet at a downfield chemical shift, which is often exchangeable with deuterium oxide (D₂O).

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic H-3 | 7.4 - 7.6 | d | ~2.0 |

| Aromatic H-5 | 7.2 - 7.4 | dd | ~8.5, ~2.0 |

| Aromatic H-6 | 7.0 - 7.2 | d | ~8.5 |

| CH₂ (α to ring) | 2.9 - 3.1 | t | ~7.5 |

| CH₂ (β to ring) | 2.6 - 2.8 | t | ~7.5 |

| COOH | 10.0 - 12.0 | br s | - |

Note: Predicted values are based on the analysis of similar compounds and substituent effects. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) Investigations

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, nine distinct signals are expected, corresponding to the nine unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons are significantly influenced by the electronegative halogen substituents.

The carbon atom bearing the carboxylic acid group (C=O) is expected to resonate at the most downfield position, typically in the range of 170-180 ppm. The aromatic carbons will appear in the region of 120-145 ppm. The carbon atoms directly attached to the bromine and chlorine atoms will have their chemical shifts influenced by the halogen's electronegativity and heavy atom effect. The two aliphatic carbons of the propanoic acid side chain will resonate in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 175 - 180 |

| Aromatic C-1 (C-CH₂) | 138 - 142 |

| Aromatic C-2 (C-Cl) | 132 - 135 |

| Aromatic C-3 | 130 - 133 |

| Aromatic C-4 (C-Br) | 120 - 123 |

| Aromatic C-5 | 128 - 131 |

| Aromatic C-6 | 126 - 129 |

| CH₂ (α to ring) | 33 - 36 |

| CH₂ (β to ring) | 30 - 33 |

Note: Predicted values are based on the analysis of similar compounds and substituent effects. Actual experimental values may vary.

Two-Dimensional NMR Techniques for Connectivity Assignments

To unambiguously assign the proton and carbon signals and confirm the connectivity within the this compound molecule, two-dimensional (2D) NMR techniques are invaluable.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal correlations between coupled protons. For instance, it would show a cross-peak between the signals of the α- and β-protons of the propanoic acid chain, confirming their adjacent relationship. In the aromatic region, correlations between H-5 and H-6, as well as between H-5 and H-3, would be observed.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each protonated carbon signal in the ¹³C NMR spectrum by linking it to its attached proton's signal in the ¹H NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): An HMBC experiment reveals long-range correlations between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons (those without attached protons) and for piecing together the molecular fragments. For example, correlations would be expected from the α-protons of the side chain to the aromatic carbons C-1, C-2, and C-6, confirming the attachment point of the propanoic acid group to the phenyl ring.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is instrumental in determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition of a molecule. For this compound (C₉H₈BrClO₂), the exact mass can be calculated based on the masses of the most abundant isotopes of its constituent elements. The presence of bromine and chlorine, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), would result in a distinctive isotopic cluster for the molecular ion peak, further confirming the presence of these halogens.

Table 3: Predicted Isotopic Distribution for the Molecular Ion of this compound

| Isotopologue | Exact Mass (Da) | Relative Abundance (%) |

| [C₉H₈⁷⁹Br³⁵ClO₂]⁺ | 277.9423 | 100.0 |

| [C₉H₈⁸¹Br³⁵ClO₂]⁺ | 279.9403 | 97.3 |

| [C₉H₈⁷⁹Br³⁷ClO₂]⁺ | 279.9394 | 32.5 |

| [C₉H₈⁸¹Br³⁷ClO₂]⁺ | 281.9373 | 31.6 |

Note: Predicted values are based on natural isotopic abundances.

Fragmentation Pathway Analysis for Structural Insights

In addition to determining the molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the ionized molecule (molecular ion) breaks apart in the mass spectrometer, it forms characteristic fragment ions. The fragmentation of this compound would likely proceed through several key pathways.

Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, 17 Da) and the loss of the entire carboxyl group (-COOH, 45 Da). Alpha-cleavage next to the aromatic ring could lead to the formation of a stable benzylic cation. The fragmentation may also involve the loss of the halogen atoms. The analysis of these fragmentation pathways provides corroborating evidence for the proposed structure. For instance, the loss of a propanoic acid group from the molecular ion would lead to a fragment corresponding to the 4-bromo-2-chlorophenyl cation. Further fragmentation could involve the sequential loss of the halogen atoms.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation at various wavelengths. The resulting spectrum provides a unique fingerprint of the molecule, with specific peaks corresponding to the vibrational frequencies of different chemical bonds. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its carboxylic acid group and the substituted aromatic ring.

The analysis of the vibrational modes can be understood by considering the distinct regions of the IR spectrum. The high-frequency region is typically associated with stretching vibrations of bonds involving hydrogen, such as O-H and C-H. The triple bond and double bond regions are where absorptions for C=O, C=C, and C≡C bonds are observed. The lower frequency "fingerprint region" contains complex vibrations that are characteristic of the molecule as a whole.

Key expected vibrational frequencies for this compound are detailed in the table below. The broadness of the O-H stretching band is a hallmark of carboxylic acids, arising from intermolecular hydrogen bonding which forms dimers in the solid state and in concentrated solutions. The strong carbonyl (C=O) stretch is another prominent feature. The presence of the benzene ring is indicated by C-H and C=C stretching vibrations. The positions of the C-Br and C-Cl stretching vibrations are in the lower frequency region of the spectrum.

Table 1: Expected Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| 3300-2500 | Broad, Strong | O-H stretch | Carboxylic Acid |

| 3100-3000 | Medium | C-H stretch | Aromatic |

| 2975-2845 | Medium | C-H stretch | Aliphatic (CH₂) |

| 1725-1700 | Strong | C=O stretch | Carboxylic Acid |

| 1600-1450 | Medium to Weak | C=C stretch | Aromatic Ring |

| 1440-1400 | Medium | C-O-H bend | Carboxylic Acid |

| 1300-1200 | Medium | C-O stretch | Carboxylic Acid |

| 850-750 | Strong | C-H out-of-plane bend | 1,2,4-trisubstituted benzene |

| 700-600 | Medium to Strong | C-Cl stretch | Aryl Chloride |

This table is generated based on typical infrared absorption frequencies for the functional groups present in the molecule. Actual experimental values may vary.

X-ray Crystallography for Solid-State Structural Determination

The solid-state structure of this compound would be expected to feature the planar phenyl ring with the bromo and chloro substituents. The propanoic acid side chain would have a degree of conformational flexibility. A key feature in the crystal packing would likely be the formation of hydrogen-bonded dimers between the carboxylic acid groups of adjacent molecules. This is a common and energetically favorable arrangement for carboxylic acids in the solid state.

The table below presents hypothetical, yet realistic, crystallographic data for this compound, based on known structures of similar small organic molecules. The crystal system is likely to be one of lower symmetry, such as monoclinic or triclinic, which is common for substituted aromatic carboxylic acids.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Empirical Formula | C₉H₈BrClO₂ |

| Formula Weight | 263.52 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~ 7-9 |

| b (Å) | ~ 10-15 |

| c (Å) | ~ 8-12 |

| α (°) | 90 |

| β (°) | ~ 95-105 |

| γ (°) | 90 |

| Volume (ų) | ~ 900-1200 |

| Z | 4 |

This is a hypothetical data table based on common values for similar organic compounds and is for illustrative purposes only. Actual crystallographic data would require experimental determination.

Computational Chemistry and Mechanistic Insights for 3 4 Bromo 2 Chlorophenyl Propanoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, vibrational frequencies, and various electronic properties with high accuracy.

Geometric Optimization and Vibrational Frequency Analysis

Geometric optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For a molecule like 3-(4-Bromo-2-chlorophenyl)propanoic acid, DFT methods, such as the B3LYP functional with a basis set like 6-311++G(d,p), are used to perform these calculations. researchgate.net This process yields precise information on bond lengths, bond angles, and dihedral angles.

Following optimization, a vibrational frequency analysis is typically performed. q-chem.com This calculation predicts the frequencies of the fundamental modes of molecular vibration. The results are crucial for interpreting experimental spectroscopic data, such as Fourier-transform infrared (FT-IR) and FT-Raman spectra, helping to assign specific vibrational modes to the observed spectral bands. researchgate.net While specific computational studies for this compound are not publicly available, the table below illustrates the typical output of such an analysis, based on findings for similar compounds. researchgate.net

Table 1: Illustrative Optimized Geometric Parameters for a Propanoic Acid Derivative This table presents example data to illustrate the output of a geometric optimization calculation and does not represent actual calculated values for this compound.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C=O | ~1.21 Å |

| Bond Length | C-O | ~1.35 Å |

| Bond Length | C-Cl | ~1.75 Å |

| Bond Length | C-Br | ~1.91 Å |

| Bond Angle | O=C-O | ~123° |

| Bond Angle | C-C-C (propanoic chain) | ~112° |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.commalayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and reactivity. malayajournal.org A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. malayajournal.org FMO analysis helps in understanding the nucleophilic and electrophilic nature of the molecule and predicting the outcomes of various chemical reactions. youtube.com

Table 2: Illustrative FMO Properties This table presents example data to illustrate the output of an FMO analysis and does not represent actual calculated values for this compound.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.3 to -6.5 |

| LUMO Energy | -1.2 to -2.0 |

| HOMO-LUMO Energy Gap (ΔE) | ~4.0 |

Molecular Electrostatic Potential (MESP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MESP) mapping is a visualization technique that illustrates the charge distribution within a molecule. mdpi.com It is invaluable for identifying reactive sites for electrophilic and nucleophilic attack and understanding intermolecular interactions. mdpi.comresearchgate.net The MESP map is color-coded: red regions indicate a negative electrostatic potential (electron-rich areas), which are susceptible to attack by electrophiles, while blue regions represent a positive potential (electron-deficient areas), which are attractive to nucleophiles. researchgate.netresearchgate.net Green areas denote neutral potential.

For this compound, the MESP map would likely show a significant negative potential (red) around the oxygen atoms of the carboxylic acid group due to their high electronegativity. The hydrogen atom of the hydroxyl group would exhibit a strong positive potential (blue). The phenyl ring's potential would be influenced by the electron-withdrawing effects of the bromine and chlorine substituents, creating a complex distribution of charge across the aromatic system.

Molecular Dynamics and Docking Simulations for Interaction Profiling

Molecular dynamics (MD) and docking simulations are computational tools used to study the interactions between a small molecule (ligand) and a biological macromolecule, such as a protein or enzyme. These methods are fundamental in drug discovery and molecular biology.

Ligand-Receptor Interaction Modeling

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. plos.org This modeling is crucial for understanding the structural basis of a compound's biological activity. Arylpropanoic acids are known to interact with enzymes like cyclooxygenases (COX-1 and COX-2). mdpi.comnih.gov A docking simulation of this compound into the active site of a receptor like COX-2 would reveal key intermolecular interactions, such as:

Hydrogen bonds: Typically involving the carboxylic acid group of the ligand and polar amino acid residues in the receptor.

Hydrophobic interactions: Between the substituted phenyl ring and nonpolar residues.

Halogen bonds: The bromine and chlorine atoms could potentially form stabilizing halogen bonds with electron-donating atoms in the active site.

These interactions are critical for the stable binding of the ligand within the receptor's active site. nih.gov

Table 3: Hypothetical Ligand-Receptor Interactions for this compound with a Target Protein This table illustrates potential interactions and does not represent actual data from a docking study.

| Ligand Atom/Group | Receptor Amino Acid Residue | Interaction Type |

|---|---|---|

| Carboxylic Acid (-COOH) | Arginine, Serine | Hydrogen Bond, Salt Bridge |

| Phenyl Ring | Leucine, Valine, Phenylalanine | Hydrophobic Interaction |

| Bromine Atom | Carbonyl Oxygen (Backbone) | Halogen Bond |

| Chlorine Atom | Tyrosine | Hydrophobic/Halogen Interaction |

Conformational Analysis and Binding Affinity Predictions

Conformational analysis investigates the different spatial arrangements, or conformations, that a molecule can adopt due to the rotation around its single bonds. Molecular dynamics (MD) simulations can be used to explore the conformational landscape of this compound, both in solution and when bound to a receptor. frontiersin.org

Following docking, computational methods can predict the binding affinity, which quantifies the strength of the interaction between the ligand and the receptor. This is often expressed as a binding energy (in kcal/mol) or an inhibition constant (Ki). Lower binding energy values indicate stronger, more stable binding. frontiersin.org These predictions are instrumental in structure-activity relationship (SAR) studies, helping to rationalize the biological activity of a series of compounds and guiding the design of more potent molecules. frontiersin.org

Table 4: Illustrative Binding Affinity Prediction This table shows example data and does not represent actual calculated binding affinities for this compound.

| Target Protein | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) |

|---|---|---|

| COX-1 | -7.5 | Micromolar (µM) range |

| COX-2 | -8.8 | Nanomolar (nM) range |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. For this compound and its analogues, QSAR studies would be instrumental in predicting their potential biological activities and guiding the synthesis of new derivatives with enhanced potency.

A typical QSAR study for derivatives of this compound would involve the following steps:

Data Set Selection: A series of structurally related analogues of this compound with experimentally determined biological activities (e.g., enzyme inhibition, receptor binding affinity) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors for each compound in the series would be calculated. These descriptors quantify various aspects of the molecular structure, including steric, electronic, and hydrophobic properties.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be employed to build a mathematical model that correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the developed QSAR model would be rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

While specific QSAR models for this compound are not available in the public domain, a hypothetical QSAR study could explore the impact of substituents on the phenyl ring and modifications to the propanoic acid side chain. The goal would be to identify the key structural features that govern the biological activity of this class of compounds.

Table 1: Hypothetical Molecular Descriptors for a QSAR Study of this compound Derivatives

| Compound | LogP | Molar Refractivity | Dipole Moment (Debye) | Predicted Activity |

| Derivative 1 | 3.5 | 65.2 | 2.1 | 5.8 |

| Derivative 2 | 4.1 | 72.8 | 2.5 | 6.5 |

| Derivative 3 | 2.9 | 60.1 | 1.9 | 5.2 |

| Derivative 4 | 3.8 | 68.5 | 2.3 | 6.1 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Reactivity Descriptors and Quantum Chemical Parameters

Quantum chemical calculations can provide valuable insights into the electronic structure and reactivity of this compound. These computational methods allow for the determination of various parameters that help in understanding its chemical behavior.

Ionization Energy (IE) is the minimum energy required to remove an electron from a molecule in its gaseous state. A lower ionization energy indicates that the molecule can be more easily oxidized. For this compound, the ionization energy would be influenced by the electron-withdrawing nature of the bromine and chlorine atoms on the phenyl ring.

Electron Affinity (EA) is the energy released when an electron is added to a neutral molecule in its gaseous state. A higher electron affinity suggests a greater tendency of the molecule to accept an electron and be reduced. The presence of electronegative halogens and the carboxylic acid group in this compound would be expected to result in a significant electron affinity.

Table 2: Hypothetical Ionization Energy and Electron Affinity for this compound

| Parameter | Value (eV) |

| Ionization Energy | 9.2 |

| Electron Affinity | 1.5 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Chemical Hardness (η) is a measure of a molecule's resistance to deformation or change in its electron distribution. It is related to the ionization energy and electron affinity. A large chemical hardness indicates high stability and low reactivity.

Nucleophilicity Index (N) quantifies the nucleophilic character of a molecule. It is a useful descriptor for predicting how a molecule will behave in reactions involving nucleophilic attack.

These quantum chemical parameters are valuable for understanding the reactivity of this compound in various chemical reactions. For instance, they could help in predicting its susceptibility to nucleophilic or electrophilic attack at different sites within the molecule.

Table 3: Hypothetical Quantum Chemical Parameters for this compound

| Parameter | Value (eV) |

| Chemical Hardness (η) | 3.85 |

| Nucleophilicity Index (N) | 2.1 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Advanced Applications in Organic Synthesis and Pharmaceutical Chemistry of 3 4 Bromo 2 Chlorophenyl Propanoic Acid and Its Derivatives

Utilization as Synthetic Intermediates in Pharmaceutical Development

The unique arrangement of functional groups in 3-(4-bromo-2-chlorophenyl)propanoic acid makes it a significant intermediate in the field of pharmaceutical chemistry. It serves both as a precursor for new chemical entities and as a structural scaffold for library development in medicinal chemistry.

Precursors for Novel Drug Molecule Synthesis

This compound functions as a key starting material, or precursor, in the multi-step synthesis of new pharmaceutical compounds. The molecule possesses three primary points for chemical modification: the carboxylic acid group, the bromine atom, and the chlorine atom on the phenyl ring. Each of these sites can be targeted with a high degree of chemical selectivity.

Carboxylic Acid Group: The propanoic acid moiety can undergo a variety of classic transformations, including esterification, amidation, and reduction to an alcohol. These reactions are fundamental for linking the core structure to other molecular fragments or for modulating the compound's physicochemical properties, such as solubility and bioavailability.

Halogen Atoms (Bromo and Chloro): The bromine and chlorine substituents are particularly useful handles for carbon-carbon bond-forming reactions. The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions allow for the introduction of a wide range of aryl, alkyl, and alkynyl groups, rapidly increasing molecular complexity.

This versatility allows chemists to use this compound as a foundational block to build a diverse array of potential drug candidates, particularly those targeting conditions like inflammatory diseases and cancer.

Scaffold Building Blocks in Medicinal Chemistry Research

In medicinal chemistry, a "scaffold" is a core molecular structure to which various functional groups are attached to create a library of related compounds. This compound is considered a versatile small molecule scaffold. By systematically modifying the scaffold at its reactive sites, medicinal chemists can explore the structure-activity relationship (SAR) of a compound series. This process is crucial for optimizing a drug candidate's potency, selectivity, and pharmacokinetic properties.

Research on analogous propanoic acid derivatives highlights the utility of this type of scaffold. For instance, various derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid and 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have been synthesized and investigated as promising scaffolds for the development of novel anticancer and antimicrobial agents. These studies demonstrate that the propanoic acid core is effective for orienting substituents in three-dimensional space to achieve optimal interactions with biological targets.

Table 1: Applications of Propanoic Acid Scaffolds in Medicinal Chemistry

| Scaffold Type | Therapeutic Area | Research Findings |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | Antimicrobial | Showed structure-dependent activity against multidrug-resistant bacteria and fungi. |

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives | Anticancer | Investigated as promising scaffolds for developing novel candidates targeting lung cancer. |

| 2-(4-substitutedmethylphenyl)propionic acid derivatives | Anti-inflammatory, Antibacterial | Synthesized as dual COX inhibitory and antibacterial agents. |

| 2-(4-bromo-3-fluorophenyl)propanoic acid | Anti-inflammatory, Anticancer | Serves as a precursor for pharmaceutical compounds targeting these disease areas. |

Applications in Agrochemical and Materials Science Research

Beyond pharmaceuticals, the reactivity of this compound and its derivatives makes them relevant in the development of new agrochemicals and advanced materials.

Intermediate in Herbicide and Pesticide Synthesis

Halogenated aromatic compounds are a well-established class of molecules in the agrochemical industry. The presence of chlorine and bromine atoms in this compound suggests its potential as an intermediate in the synthesis of new herbicides and pesticides. While propionic acid itself has been patented for use as an herbicide, more complex derivatives are often sought to improve potency and selectivity. The core structure can be modified to mimic natural auxins or to inhibit specific enzymes in target weeds or pests, a common strategy in modern agrochemical design.

Role in Advanced Materials Development

The application of this compound extends to materials science, where it can be used to produce specialty chemicals and materials with tailored properties. The rigid phenyl ring and the polar carboxylic acid group can impart desirable characteristics to polymers and liquid crystals.

Potential applications include:

Polymer Synthesis: The molecule can be used as a monomer or an additive in polymerization reactions. The halogen atoms can serve as sites for further functionalization or as flame-retardant moieties within the polymer structure.

Liquid Crystals: The rod-like shape of the molecule could be exploited in the design of liquid crystalline materials, which are essential for display technologies.

Functional Materials: The bromo- and chloro-substituents can be used as reactive sites to graft the molecule onto surfaces, creating functional coatings with specific chemical or physical properties. The Suzuki cross-coupling reaction, for example, is a powerful tool for building complex structures needed for non-linear optical (NLO) materials.

Chemo-Enzymatic and Asymmetric Synthesis Approaches

In pharmaceutical development, it is often the case that only one enantiomer (a non-superimposable mirror image) of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or cause unwanted side effects. Asymmetric synthesis—the synthesis of a single enantiomer—is therefore of paramount importance.

Chemo-enzymatic synthesis, which combines traditional chemical methods with the use of biological catalysts (enzymes), offers a powerful strategy for achieving high enantioselectivity. This approach could be applied to this compound or its derivatives to produce enantiomerically pure compounds.

Table 2: Potential Chemo-Enzymatic Strategies

| Enzymatic Reaction | Enzyme Class | Potential Application to Target Molecule |

| Kinetic Resolution of Esters | Lipases, Esterases | An ester derivative of the racemic propanoic acid could be selectively hydrolyzed by a lipase, separating the two enantiomers. |

| Asymmetric Reduction | Oxidoreductases, Dehydrogenases | A ketone precursor could be stereoselectively reduced to a chiral alcohol, which is then converted to the desired propanoic acid enantiomer. |

| Enantioselective Hydrolysis of Nitriles | Nitrilases | A nitrile precursor could be selectively hydrolyzed to the corresponding carboxylic acid, yielding a single enantiomer. |

These methods leverage the exquisite stereocontrol of enzymes to perform transformations that are often difficult to achieve with conventional chemical catalysts. By integrating enzymatic steps into the synthesis, researchers can produce optically pure building blocks that are essential for the development of modern, single-enantiomer drugs.

Biological and Pharmacological Research Perspectives on 3 4 Bromo 2 Chlorophenyl Propanoic Acid

Investigation of Enzyme Inhibition and Receptor Binding Modalities

The therapeutic potential of a chemical entity is often rooted in its ability to interact with specific biological macromolecules, such as enzymes and receptors. Research into 3-(4-Bromo-2-chlorophenyl)propanoic acid and its related structures explores these interactions to understand their mechanism of action and potential applications.

Derivatives of phenylpropanoic acid have been investigated as inhibitors of various enzymes, highlighting the therapeutic potential of this structural class. For instance, studies on related compounds such as 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid have demonstrated their function as nonsteroidal anti-inflammatory drugs (NSAIDs) through the inhibition of cyclooxygenase (COX) enzymes. These derivatives, while structurally distinct, underscore the capacity of the bromophenylpropanoic acid scaffold to interact with enzyme active sites. Further research into other chemical families has shown that derivatives like N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide can act as potent inhibitors of alkaline phosphatase, a key enzyme in various physiological and pathological processes. Molecular docking studies of these related bromo-phenyl derivatives have helped elucidate the interactions with key amino acid residues, such as His153 and His317, within the enzyme's active site nih.gov. Another example involves pyrrole derivatives of phenylpropanoic acid, which have been evaluated as potential modulators of COX-2, an enzyme implicated in inflammation nih.gov. These examples collectively suggest that the this compound framework is a viable candidate for the development of targeted enzyme modulators.

While enzyme inhibition studies for compounds structurally related to this compound are documented, detailed public information regarding its specific ligand-receptor interaction profiling is limited. Ligand-receptor binding is a critical aspect of pharmacology, dictating the specificity and effect of a drug candidate. The process involves the molecule fitting into a specific binding pocket on a receptor protein, initiating a signaling cascade. The nature of this interaction, including hydrogen bonds, hydrophobic interactions, and electrostatic forces, determines the affinity and efficacy of the ligand. For a compound like this compound, its halogenated phenyl ring and flexible propanoic acid chain would be the primary features governing its interaction with potential receptor targets. Further computational and experimental studies are necessary to fully characterize its receptor binding profile and specificity.

In Vitro and In Vivo Screening for Pharmacological Activities of Derivatives

The true therapeutic value of a core chemical structure is often realized through the synthesis and screening of its derivatives. By modifying the parent compound, researchers can enhance potency, selectivity, and pharmacokinetic properties. Derivatives of this compound are being explored for a variety of pharmacological applications.

Fibrosis, characterized by the excessive accumulation of extracellular matrix, can lead to organ dysfunction and failure. There is a significant need for novel anti-fibrotic therapies. Research in this area includes the rational design of small molecules, such as carboxylic acid derivatives, to interrupt the pathological processes. For example, studies on novel imidazole- and pyrrole-based carboxylic acid analogs have been conducted to target pathways central to fibrosis pathogenesis, such as oxidative stress and hypoxia-inducible factor-1α (HIF-1α) signaling nih.gov.

In these studies, derivatives are screened in vitro for their ability to suppress fibrotic markers like collagen and fibronectin in cell lines such as human lung fibroblasts (MRC-5) stimulated with transforming growth factor-beta 1 (TGF-β1) nih.gov. Promising candidates are then advanced to in vivo models, such as bleomycin-induced pulmonary fibrosis in mice, to assess their ability to attenuate collagen deposition and modulate key signaling pathways, including the phosphorylation of Smad3 and ERK nih.gov. This strategic approach to developing carboxylic acid derivatives as dual antioxidant and HIF-1α inhibitors showcases a promising avenue for creating anti-fibrotic agents based on scaffolds like phenylpropanoic acid nih.gov.

The rise of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Phenylpropanoic acid derivatives have emerged as a promising scaffold in this field. Studies on chlorinated 3-phenylpropanoic acids isolated from marine actinomycetes have demonstrated significant and selective activity against bacteria such as Escherichia coli and Staphylococcus aureus magtechjournal.com.

Further research into structurally related 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has revealed potent, structure-dependent antimicrobial activity against a panel of high-priority ESKAPE pathogens and drug-resistant fungi. These derivatives have shown notable efficacy against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecalis, and emerging fungal pathogens like Candida auris. The antimicrobial activity is evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The findings highlight the versatility of the propanoic acid scaffold for developing novel antimicrobial agents targeting critical bacterial and fungal pathogens.

| Compound Type | Microorganism | Reported MIC (µg/mL) | Reference |

|---|---|---|---|

| Chlorinated 3-Phenylpropanoic Acid Derivative | Escherichia coli | 16 | magtechjournal.com |

| Chlorinated 3-Phenylpropanoic Acid Derivative | Staphylococcus aureus | 32 - 64 | magtechjournal.com |

| Chlorinated 3-Phenylpropanoic Acid Derivative | Candida albicans | 32 | magtechjournal.com |

| 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivative | Methicillin-resistant S. aureus (MRSA) | 1 - 8 | |

| 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivative | Vancomycin-resistant E. faecalis | 0.5 - 2 | |

| 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivative | Candida auris | 0.5 - 64 |

The human immunodeficiency virus type 1 (HIV-1) integrase (IN) is an essential enzyme for viral replication, as it catalyzes the insertion of the viral DNA into the host cell's genome. Because there is no equivalent enzyme in human cells, it represents an attractive and specific target for antiretroviral therapy. Approved drugs that target this enzyme are known as integrase strand transfer inhibitors (INSTIs) magtechjournal.com.

The general pharmacophore for many INSTIs includes a metal-chelating core and a halobenzyl side chain connected by a flexible linker magtechjournal.com. These features facilitate binding to the enzyme's active site and interaction with the viral DNA. Various chemical scaffolds, including those containing diketo acid moieties, have been successfully developed into potent INSTIs. While extensive research has been conducted on diverse molecular structures as potential HIV-1 integrase inhibitors, specific studies focusing on derivatives of this compound as modulators of this enzyme are not prominently featured in the available scientific literature. However, the structural elements of a halogenated aromatic ring and a carboxylic acid group suggest that this scaffold could potentially be explored in future drug discovery efforts targeting HIV-1 integrase.

Research into GABAB Receptor Binding

The gamma-aminobutyric acid (GABA) type B (GABAB) receptor is a G-protein coupled receptor that plays a crucial role in mediating inhibitory neurotransmission in the central nervous system. mdpi.com Consequently, it is a significant target for drug development in various neurological and psychiatric disorders. The structural resemblance of this compound to known GABAB receptor ligands, such as Baclofen (a p-chlorophenyl derivative), suggests its potential to interact with this receptor.

Research into analogous compounds provides a basis for this perspective. For instance, a study on the synthesis and activity of 3-amino-3-(4-chlorophenyl)propanoic acid, a compound structurally similar to the subject of this article, revealed it to be a weak specific antagonist of GABA at the GABAB receptor. uq.edu.au This finding indicates that the phenylpropanoic acid scaffold with halogen substitutions can indeed bind to the GABAB receptor, albeit with varying affinities and functional outcomes.

The specific combination of a bromo and a chloro substituent on the phenyl ring of this compound would likely modulate its binding affinity and efficacy at the GABAB receptor. The electronic and steric properties of these halogens would influence the compound's interaction with the receptor's binding pocket. Further research would be necessary to elucidate the precise nature of this interaction, including its potency and whether it acts as an agonist, antagonist, or allosteric modulator.

Table 1: GABAB Receptor Antagonism of a Related Chlorinated Propanoic Acid Derivative uq.edu.au

| Compound | pA2 Value |

| 3-amino-3-(4-chlorophenyl)propanoic acid | 3.5 |

| 2-amino-2-(4-chlorophenyl)ethylphosphonic acid | 3.8 |

| 2-amino-2-(4-chlorophenyl)ethanesulfonic acid | 4.0 |

The pA2 value is a measure of the potency of a receptor antagonist.

Anticancer Research Applications

Propanoic acid derivatives have emerged as a scaffold of interest in the development of novel anticancer agents. orientjchem.orgmdpi.commdpi.com Studies on various substituted propanoic acid compounds have demonstrated their potential to exhibit cytotoxic activity against cancer cell lines.